molecular formula C8H10N2O2S B13816897 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol

Cat. No.: B13816897
M. Wt: 198.24 g/mol
InChI Key: YCWGKFBXLAZHMS-UHFFFAOYSA-N
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Description

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position, a methoxyiminoethylsulfanyl substituent at the 2-position, and a nitrogen atom in the aromatic ring.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(2-methoxyiminoethylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C8H10N2O2S/c1-12-10-5-6-13-8-7(11)3-2-4-9-8/h2-5,11H,6H2,1H3

InChI Key

YCWGKFBXLAZHMS-UHFFFAOYSA-N

Canonical SMILES

CON=CCSC1=C(C=CC=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of pyridine-3-ol as a starting material, which undergoes a series of reactions to introduce the methoxyiminoethylsulfanyl group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxyimino group can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-3-one derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol involves its interaction with specific molecular targets. The methoxyiminoethylsulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group at the 3-position may also play a role in its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol with key pyridin-3-ol derivatives from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Aminopyridin-3-ol -NH₂ at C2, -OH at C3 C₅H₆N₂O 110.11 Precursor for Schiff base ligands
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol -Cl, -OCH₃ on phenyl; -OH at C3 C₁₂H₁₀ClNO₂ 251.67 Scaffold for drug discovery
2-(Benzo[b]thiophen-2-yl)pyridin-3-ol -Benzo[b]thiophen at C2; -OH at C3 C₁₂H₉NOS 215.27 Potential kinase inhibitor
2-(2-Chloro-4-methylphenyl)pyridin-3-ol -Cl, -CH₃ on phenyl; -OH at C3 C₁₂H₁₀ClNO 219.66 Small molecule scaffold
Target Compound -SCH₂C(=NOMe) at C2; -OH at C3 C₉H₁₁N₂O₂S 227.26 (estimated) Hypothesized antimicrobial agent N/A

Key Differences and Implications

This may enhance lipophilicity and metal-binding capacity compared to 2-Aminopyridin-3-ol , which lacks sulfur and has a simpler -NH₂ group. Aromatic vs. Aliphatic Substituents: Unlike phenyl-substituted analogs (e.g., ), the target compound’s aliphatic sulfanyl group could improve solubility in polar solvents while retaining aromatic π-π stacking interactions.

Biological Activity: highlights that pyridin-3-ol Schiff base ligands (e.g., 2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol) exhibit antimicrobial activity due to metal coordination . In contrast, phenyl-substituted derivatives (e.g., ) are often used as scaffolds for kinase inhibitors or receptor modulators, emphasizing substituent-driven target specificity.

Synthetic Utility: The methoxyiminoethylsulfanyl group’s versatility could make the target compound a precursor for functionalized ligands or heterocyclic extensions, akin to 2-Aminopyridin-3-ol’s role in synthesizing metal complexes .

Research Findings and Limitations

  • Antimicrobial Potential: Structural parallels to ’s Schiff base complexes suggest the target compound may inhibit pathogens like Staphylococcus aureus or Escherichia coli via metal ion chelation .
  • Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) and bioactivity are absent in the provided evidence, necessitating further study.

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